molecular formula C23H22ClN7O2 B2659245 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 920411-19-4

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No.: B2659245
CAS No.: 920411-19-4
M. Wt: 463.93
InChI Key: MUWBIWLQXMXZFW-UHFFFAOYSA-N
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Description

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with tumorigenesis and therapy resistance in hematological malignancies and solid tumors [https://pubmed.ncbi.nlm.nih.gov/25824093/]. This compound demonstrates high efficacy against all three PIM kinase isoforms (PIM1, PIM2, and PIM3), making it a valuable tool for investigating the broader PIM kinase signaling network in cancer models. Its core structure, based on a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, is designed for optimal binding affinity and kinase selectivity [https://pubmed.ncbi.nlm.nih.gov/29149645/]. The primary research application of this inhibitor is in the field of oncology, where it is used to elucidate the role of PIM kinases in driving cancer cell survival and to explore potential therapeutic strategies. Researchers utilize this compound to sensitize cancer cells to apoptosis, particularly in contexts where PIM kinase activity confers resistance to conventional chemotherapeutic agents or other targeted therapies. By effectively blocking PIM-mediated phosphorylation of pro-apoptotic proteins and regulators of translation and cell cycle progression, this inhibitor provides a powerful means to dissect complex oncogenic signaling pathways and validate PIM kinases as a druggable target for anticancer drug discovery.

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c1-16-3-2-4-19(13-16)33-14-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)18-7-5-17(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWBIWLQXMXZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure incorporates a triazole-pyrimidine scaffold, which is known for various biological activities, particularly in the context of anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C23H22ClN7O3
  • Molecular Weight : 479.93 g/mol
  • IUPAC Name : 4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl(3,4-dimethoxyphenyl)methanone

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with specific cellular pathways and targets:

The compound acts as an inhibitor of Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition leads to reduced cell proliferation. The interaction with CDK2 affects the CDK2/cyclin A2 pathway, which is vital for the transition from the G1 to S phase in the cell cycle.

2. Pharmacological Effects

Research indicates that the compound exhibits:

  • Antiproliferative Activity : It effectively inhibits the growth of various cancer cell lines.
  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells.

Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of triazolo-pyrimidine compounds for their anticancer properties. For instance:

CompoundTargetIC50 (µM)Effect
5iEGFR0.3Dual inhibitor (EGFR/VGFR2)
VGFR27.60Inhibits tumor growth in MCF-7 model

These findings suggest that compounds with similar scaffolds can exhibit potent cytotoxicity against cancer cells while maintaining selectivity towards specific molecular targets.

Case Studies

A notable study evaluated various phenylpyrazolo[3,4-d]pyrimidine derivatives, revealing that some exhibited significant cytotoxic effects across multiple cancer cell lines including MCF-7 and HCT116. The most potent derivatives showed IC50 values ranging from 0.3 µM to 24 µM against different targets such as EGFR and VGFR2.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Trends

  • Chlorophenyl vs. Ethoxyphenyl (): The 4-chlorophenyl group in the target compound likely improves target binding via halogen bonding (e.g., with kinase ATP pockets), whereas the ethoxy group in RN:920377-60-2 may enhance membrane permeability but reduce metabolic stability .
  • m-Tolyloxy vs.
  • Triazolo-Pyrimidine vs. Imidazo-Pyrrolo-Pyrazine (): The triazolo-pyrimidine core in the target compound offers a smaller heterocyclic footprint, which may improve solubility over the fused imidazo-pyrrolo-pyrazine system in .

Computational and Experimental Research Findings

  • Density Functional Theory (DFT) Insights (): Becke’s hybrid functional (exact exchange + gradient corrections) predicts that halogenated aromatic systems (e.g., 4-chlorophenyl) exhibit optimized electron density distributions for non-covalent interactions, supporting the design rationale for the target compound .
  • Synthetic Feasibility (): The synthesis of triazolopyrimidines typically involves cyclocondensation of aminopyrazoles with nitriles or esters, as seen in . Modifications at the piperazine and ethanone positions (e.g., introducing m-tolyloxy) require regioselective coupling steps under acidic conditions .

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